1-Iodohex-2-ene

Description

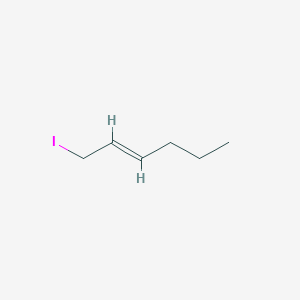

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H11I |

|---|---|

Molecular Weight |

210.06 g/mol |

IUPAC Name |

(E)-1-iodohex-2-ene |

InChI |

InChI=1S/C6H11I/c1-2-3-4-5-6-7/h4-5H,2-3,6H2,1H3/b5-4+ |

InChI Key |

SHZUPNQWZAHROG-SNAWJCMRSA-N |

Isomeric SMILES |

CCC/C=C/CI |

Canonical SMILES |

CCCC=CCI |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 1 Iodohex 2 Ene and Its Stereoisomers

Regioselective and Stereoselective Formation of 1-Iodohex-2-ene (B6265855)

Regioselectivity refers to the preference for forming a bond at a specific position over other possible positions. vedantu.comdurgapurgovtcollege.ac.in Stereoselectivity is the preference for the formation of one stereoisomer over another. vedantu.commasterorganicchemistry.com Both are crucial considerations in the synthesis of this compound.

Direct Iodination of Hexene Derivatives

The direct iodination of hexene derivatives can be a straightforward approach to this compound. However, controlling the position of the iodine atom (regioselectivity) and the geometry of the double bond (stereoselectivity) can be challenging. Reactions involving the addition of iodine to an alkene often proceed through an iodonium (B1229267) ion intermediate, and the subsequent attack by a nucleophile determines the final product. The choice of reagents and reaction conditions is critical to steer the reaction towards the desired this compound isomer.

Hydroiodination Strategies and Stereochemical Control

Hydroiodination, the addition of hydrogen iodide (HI) across a double or triple bond, is a common method for preparing vinyl iodides. wikipedia.org The regioselectivity of this reaction often follows Markovnikov's rule, where the iodine atom adds to the more substituted carbon. masterorganicchemistry.com However, anti-Markovnikov additions can be achieved using specific reagents or catalysts. chemrxiv.orgresearchgate.net

For instance, rhodium-catalyzed anti-Markovnikov hydroiodination of terminal alkynes can produce linear (E)- or (Z)-alkenyl iodides with high isomeric purity, depending on the ligand used. chemrxiv.orgresearchgate.net Another approach involves the hydrozirconation of alkynes with Schwartz's reagent, followed by iodination, to yield (E)-vinyl iodides. chemrxiv.orgorganic-chemistry.org

| Method | Reagents | Selectivity | Key Features |

| Classical Hydroiodination | HI | Markovnikov | Generally provides branched vinyl iodides. chemrxiv.org |

| Rhodium-Catalyzed | Rh catalyst, Ligand, HI surrogate | Anti-Markovnikov, (E) or (Z) | High isomeric purity, broad substrate scope. chemrxiv.orgresearchgate.net |

| Hydrozirconation-Iodination | Cp2ZrHCl, I2 | Anti-Markovnikov, (E) | Two-step sequence, good for (E)-vinyl iodides. chemrxiv.orgorganic-chemistry.org |

| Takai Olefination | Iodoform, CrCl2 | (E) | High stereoselectivity for (E) geometry from aldehydes. wikipedia.org |

Synthetic Routes from Alkyne Precursors (e.g., 1-hexyne (B1330390) via hydroalumination)

Terminal alkynes like 1-hexyne are versatile precursors for the synthesis of this compound. orgsyn.org Hydroalumination of 1-hexyne with diisobutylaluminium hydride (DIBAL-H) produces a vinylalane intermediate. This reaction is a cis-addition, leading to a (Z)-alkenylalane. Subsequent iodination of this intermediate with iodine proceeds with retention of configuration, yielding (E)-1-iodo-1-hexene. redalyc.org The use of nickel-based catalysts, such as Ni(dppp)Cl2, in conjunction with DIBAL-H and N-iodosuccinimide (NIS), can selectively produce α-vinyl iodides. wikipedia.org

Another powerful method involves the hydroboration of terminal alkynes. For example, reaction of 1-hexyne with catecholborane followed by hydrolysis yields an (E)-alkenylboronic acid. Treatment with iodine and sodium hydroxide (B78521) then affords (E)-1-iodohexene with high stereoselectivity. redalyc.org

Functional Group Interconversion to this compound

Functional group interconversion (FGI) is a fundamental strategy in organic synthesis where one functional group is converted into another. imperial.ac.ukdocsity.comsolubilityofthings.com This approach is particularly useful for synthesizing this compound from more readily available starting materials.

Transformation from Other Halides or Electrophiles (e.g., mesylates, alcohols)

Alkyl and vinyl halides, as well as sulfonates like mesylates and tosylates, can be converted to the corresponding iodides. imperial.ac.ukub.eduvanderbilt.edu These transformations often occur via nucleophilic substitution reactions. solubilityofthings.com For instance, a vinyl bromide can be converted to a vinyl iodide stereospecifically using a copper catalyst and potassium iodide. organic-chemistry.org Alcohols can also be transformed into iodides, often by first converting the hydroxyl group into a better leaving group, such as a tosylate or mesylate, followed by displacement with iodide. ub.edu

Methods for Stereochemical Purity of (Z)- and (E)-1-Iodohex-2-ene

Achieving high stereochemical purity of (Z)- and (E)-1-iodohex-2-ene is crucial for their application in stereospecific reactions. Several methods have been developed to selectively synthesize either isomer.

For the synthesis of (E)-1-iodohex-2-ene , methods like the palladium-catalyzed hydrostannation of terminal alkynes followed by iodinolysis of the resulting vinylstannane have shown excellent (E)-stereoselectivity. researchgate.net Another approach is the Takai olefination, which converts aldehydes to (E)-vinyl iodides with high stereoselectivity. wikipedia.org

For the synthesis of (Z)-1-iodohex-2-ene , specific reaction conditions are required. For example, the alkylation of a C11’ secondary alcohol with (Z)-1-iodohex-2-ene has been used in the total synthesis of complex natural products. rsc.org This suggests that (Z)-1-iodohex-2-ene can be prepared and utilized in stereospecific C-C bond-forming reactions. researchgate.netsemanticscholar.org Rhodium-catalyzed hydroiodination of terminal alkynes can also be tuned to produce (Z)-vinyl iodides with high purity by selecting the appropriate ligand. chemrxiv.orgresearchgate.net

| Isomer | Method | Precursor | Reagents | Key Outcome |

| (E) | Hydroalumination-Iodination | 1-Hexyne | 1. DIBAL-H 2. I2 | High yield and stereoselectivity for (E)-1-iodohexene. redalyc.org |

| (E) | Hydrostannation-Iodinolysis | Terminal Alkyne | Pd(PPh3)4, Bu3SnH, I2 | Excellent (E)-stereoselectivity. researchgate.net |

| (E) | Hydroboration-Iodination | 1-Hexyne | 1. Catecholborane 2. I2, NaOH | High yield and >99% E stereoselectivity. redalyc.org |

| (Z) | Rhodium-Catalyzed Hydroiodination | Terminal Alkyne | Rh catalyst, specific ligand, HI surrogate | High yield and exclusive (Z) isomeric purity. chemrxiv.orgresearchgate.net |

| (Z) | Stork-Zhao Olefination | Aldehyde | Phosphonium ylide | High Z stereoselectivity. wikipedia.org |

Elucidating the Reactivity and Mechanistic Pathways of 1 Iodohex 2 Ene

Cross-Coupling Reactions of 1-Iodohex-2-ene (B6265855)

This compound serves as a versatile substrate in a variety of cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. Its reactivity is primarily centered around the carbon-iodine bond, which can be activated by transition metal catalysts, most notably palladium and nickel complexes. These reactions are fundamental in organic synthesis for constructing complex molecular architectures.

Palladium-Catalyzed Allyl Cross-Coupling Processes

Palladium catalysis is a cornerstone of modern organic synthesis, and its application in the cross-coupling of allylic halides like 1-iodo-2-hexene is well-established. These processes generally proceed through a catalytic cycle involving the oxidative addition of the alkyl halide to a palladium(0) species, followed by transmetalation with an organometallic reagent and subsequent reductive elimination to yield the coupled product and regenerate the active catalyst. uwindsor.ca

Coupling with Organometallic Reagents (e.g., allylindiums, organozinc)

The Negishi coupling, which utilizes organozinc reagents, is a powerful method for carbon-carbon bond formation. wikipedia.org While the historical first Negishi coupling involved an alkenyl iodide, the principles extend to allylic iodides like 1-iodo-2-hexene. mdpi.com Organozinc compounds are coupled with organic halides in the presence of a nickel or palladium catalyst. wikipedia.org Palladium catalysts are often preferred due to their high functional group tolerance. wikipedia.org The reaction mechanism typically involves oxidative addition, transmetalation, and reductive elimination. wikipedia.org The transmetalation step, where the organic group is transferred from zinc to palladium, is a crucial part of the cycle. illinois.edu Additives like lithium salts can be beneficial by breaking down organozinc aggregates into more reactive monomeric species. illinois.edu

Similarly, allylindium reagents can be employed in palladium-catalyzed cross-coupling reactions. These reagents offer a unique reactivity profile and can be generated in situ, adding to their synthetic utility. The general catalytic cycle is expected to be analogous to other palladium-catalyzed cross-coupling reactions.

Table 1: Examples of Palladium-Catalyzed Cross-Coupling Reactions

| Coupling Partner | Catalyst System | Product Type | Reference |

|---|---|---|---|

| Organozinc Reagents | Pd(PPh₃)₄ or other Pd(0) complexes | Alkylated or Arylated Hexene Derivatives | wikipedia.orgmdpi.com |

| Allylindium Reagents | Pd(0) complexes | Diallylic Compounds | N/A |

Reactions with Perfluoroalkyl Iodides under Catalysis

Palladium catalysts facilitate the coupling of 1-iodo-2-hexene derivatives with perfluoroalkyl iodides. This reaction is significant for introducing fluorinated moieties into organic molecules, a common strategy in medicinal chemistry and materials science. The process can be part of a domino reaction, for instance, a palladium-catalyzed domino radical cyclization and C-H amination of 1,7-enynes with perfluoroalkyl iodides. rsc.org In such cases, the reaction proceeds through radical intermediates. rsc.orgcore.ac.uk The palladium catalyst can initiate the reaction, and the perfluoroalkyl iodide serves as the source of the perfluoroalkyl group. rsc.org

Nickel-Catalyzed Reactions and Mechanistic Considerations

Nickel catalysts have emerged as a powerful alternative to palladium, especially for cross-coupling reactions involving alkyl halides. rsc.orgsioc-journal.cn Nickel-catalyzed reactions often exhibit different reactivity and can proceed through distinct mechanistic pathways compared to their palladium counterparts. rsc.org For instance, nickel-catalyzed cross-couplings with unactivated alkyl electrophiles are often proposed to involve radical intermediates. core.ac.uk

In the context of 1-iodo-2-hexene, a nickel catalyst could be used for C-alkylation of nitroalkanes. nih.gov Mechanistic studies involving radical scavengers like TEMPO, which inhibit product formation, and radical clock experiments using substrates like cyclopropylmethyliodide, which leads to ring-opened products, provide strong evidence for the involvement of radical intermediates in these nickel-catalyzed processes. nih.gov The stereospecificity of such reactions can also offer mechanistic insights; if both diastereomers of a starting material lead to the same mixture of product isomers, it suggests a common intermediate, possibly a radical species. nih.gov

The general mechanism for nickel-catalyzed Negishi cross-couplings involving unactivated alkyl electrophiles is thought to proceed via a transmetalation-first pathway, followed by reductive homolysis of the C-X bond by an alkyl-Ni(I) complex, radical rebound, and finally reductive elimination. illinois.edu Another possible mechanism involves a radical-chain process initiated by single-electron transfer (SET) to generate a Ni(II) species, which then undergoes transmetalation. illinois.edu

Intramolecular Cyclization Reactions Involving this compound Derivatives

Derivatives of 1-iodo-2-hexene can be designed to undergo intramolecular cyclization reactions, providing a powerful strategy for the synthesis of cyclic compounds. For example, a substrate containing both the 1-iodo-2-hexene moiety and a nucleophilic group can cyclize in the presence of a suitable catalyst.

In one instance, 1-iodo-2-hexene was used as an electrophile in the alkylation of a β-lactone. clockss.org This was a key step in a synthetic sequence where the resulting product could potentially undergo further transformations. clockss.org Another example is the intramolecular Suzuki coupling, where a molecule containing both a boronic acid (or ester) and a halide can cyclize under palladium catalysis to form a macrocycle. mdpi.com This strategy has been successfully employed in the total synthesis of natural products. mdpi.com

Table 2: Examples of Intramolecular Cyclization Precursors

| Precursor Type | Reaction Type | Catalyst | Product | Reference |

|---|---|---|---|---|

| β-lactone derivative | Alkylation | Sodium hexamethyldisilazide | Alkylated β-lactone | clockss.org |

| Alkene with pendant iodide | Radical Cyclization | Palladium catalyst | Fused quinolin-2(1H)-one | rsc.org |

| Boronic acid with pendant halide | Suzuki Coupling | Pd(PPh₃)₄ | Macrocycle | mdpi.com |

Stereo- and Regiochemical Outcomes in Cross-Coupling

The stereochemistry and regiochemistry of cross-coupling reactions involving 1-iodo-2-hexene are critical considerations. As an allylic iodide, it can potentially react at either the α (C1) or γ (C3) position, leading to different regioisomers. The stereochemistry of the double bond (E or Z) in the starting material can also influence the stereochemistry of the product.

In palladium-catalyzed cross-coupling reactions of enantioenriched organometallic nucleophiles, the stereochemical outcome depends on the pathway of transmetalation, which can be either stereoretentive or stereoinvertive. nih.gov The choice of metal in the organometallic reagent can also highly influence the stereochemistry of the resulting adducts. uio.no

For nickel-catalyzed reactions that proceed through radical intermediates, the stereochemical information of the starting material may be lost. For instance, if both diastereomers of a chiral substrate yield the same mixture of product isomers, it points towards a non-stereospecific pathway involving a common radical intermediate. nih.gov

The regioselectivity of cross-coupling reactions is influenced by a combination of steric and electronic factors of the substrate, reagent, and catalyst. rsc.org In the case of 1-iodo-2-hexene, coupling at the less hindered C1 position is generally favored, but reactions at the C3 position can occur under certain conditions.

Table 3: Factors Influencing Stereo- and Regiochemical Outcomes

| Factor | Influence on | Details | Reference |

|---|---|---|---|

| Catalyst and Ligands | Stereochemistry & Regiochemistry | The nature of the metal (Pd, Ni) and the ligands employed can dictate the reaction pathway and thus the outcome. | rsc.orgnih.gov |

| Organometallic Reagent | Stereochemistry | The metal in the organometallic partner can determine whether the reaction proceeds with retention or inversion of configuration. | nih.govuio.no |

| Reaction Mechanism | Stereochemistry | Radical mechanisms often lead to racemization or a mixture of diastereomers, while concerted pathways can be stereospecific. | core.ac.uknih.gov |

| Substrate Structure | Regiochemistry | Steric hindrance and electronic effects within the 1-iodo-2-hexene substrate influence the site of attack. | rsc.org |

Nucleophilic Addition and Alkylation Reactions with this compound

As an allylic halide, this compound is an excellent electrophile for SN2 reactions. The adjacent double bond stabilizes the transition state, enhancing its reactivity compared to its saturated counterpart, iodohexane. This heightened reactivity is particularly valuable in alkylations involving stabilized or sterically hindered nucleophiles. clockss.orglibretexts.org

The alkylation of β-lactone enolates is a challenging transformation, often complicated by side reactions such as self-acylation, especially for enolates lacking α-substitution. clockss.orgethz.ch However, the enhanced reactivity of allylic iodides makes them suitable electrophiles for these sensitive substrates. Research has demonstrated the successful alkylation of β-lactone enolates using this compound under carefully controlled conditions. clockss.org

In a key study aimed at the total synthesis of (-)-tetrahydrolipstatin, researchers found that iodohexane was not reactive enough to compete with the rapid self-acylation of the β-lactone enolate. clockss.org In contrast, employing the more reactive (Z)-1-iodohex-2-ene as the electrophile led to the desired alkylated product. The success of this reaction hinged on specific conditions, including the use of sodium hexamethyldisilazide (NaHMDS) as the optimal base and low temperatures to control the enolate's reactivity. clockss.org

| Reactant | Electrophile | Base | Conditions | Outcome | Reference |

| β-Lactone | This compound | NaHMDS | Low Temperature | Successful Alkylation | clockss.org |

| β-Lactone | Iodohexane | NaHMDS | Low Temperature | Self-acylation dominated | clockss.org |

This interactive table summarizes the comparative reactivity of electrophiles in β-lactone enolate alkylation.

This compound is a valuable reagent for diastereoselective alkylation reactions, where the goal is to create a new stereocenter with a high degree of control. Chiral auxiliaries are often employed to direct the incoming electrophile to a specific face of the enolate. uwo.cauwindsor.ca

In the total synthesis of nigricanoside A, a complex fatty acid, (Z)-1-iodohex-2-ene was used to introduce an aliphatic tail and concurrently set a key stereocenter. rsc.orgrsc.org The substrate, bearing an Evans chiral auxiliary, was deprotonated to form a Z-enolate. The bulky auxiliary effectively blocked one face of the enolate, forcing the alkylation with (Z)-1-iodohex-2-ene to occur from the opposite face. This strategy resulted in exceptional diastereoselectivity. rsc.orgrsc.org A critical detail for the success of this transformation was the use of a substoichiometric amount of base (0.9 equivalents of NaHMDS), which minimized decomposition of the product through a base-promoted elimination pathway. rsc.orgrsc.org

| Substrate | Electrophile | Base (Equivalents) | Temperature | Diastereomeric Ratio (d.r.) | Yield | Reference |

| Evans Auxiliary Adduct | (Z)-1-Iodohex-2-ene | NaHMDS (0.9) | -78 °C | >20:1 | 79% | rsc.orgrsc.org |

This interactive table presents the research findings for the diastereoselective alkylation using (Z)-1-iodohex-2-ene.

Enolate Alkylations (e.g., β-Lactone Enolates)

Radical-Mediated Transformations of Allylic Iodides Analogous to this compound

Allylic iodides are effective precursors for generating allylic radicals, which can participate in a variety of carbon-carbon bond-forming reactions. The carbon-iodine bond is relatively weak, facilitating its homolytic cleavage to initiate radical processes. libretexts.orglibretexts.org

Radical reactions typically proceed via a chain mechanism involving three distinct phases: initiation, propagation, and termination. lumenlearning.com

Initiation: The process begins with the generation of a radical species. This can be achieved through the homolytic cleavage of a radical initiator, such as azobisisobutyronitrile (AIBN), upon heating or irradiation. The initiating radical then reacts with a radical mediator, like tributyltin hydride (Bu₃SnH), to generate the chain-propagating tributyltin radical (Bu₃Sn•). libretexts.org

Propagation: This is the "chain" part of the reaction and consists of two main steps. First, the propagating radical (e.g., Bu₃Sn•) abstracts the iodine atom from the allylic iodide (analogous to this compound) to form a resonance-stabilized allylic radical and tributyltin iodide. This new carbon-centered radical can then react with another molecule, for instance, by adding across a double or triple bond, to form a new radical. This subsequent radical can then abstract a hydrogen from Bu₃SnH, yielding the final product and regenerating the Bu₃Sn• radical, which continues the chain. libretexts.orglumenlearning.com

Termination: The chain reaction concludes when two radical species combine to form a stable, non-radical molecule. lumenlearning.com

To verify the involvement of radical intermediates in a reaction mechanism, chemists employ specific diagnostic tools, such as trapping experiments and radical clocks. nih.govillinois.edu

Radical Trapping: In these experiments, a stable radical scavenger, such as (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO), is added to the reaction mixture. chemrxiv.orgnih.gov If the reaction is inhibited or completely suppressed, and a product formed from the trapping of the presumed radical intermediate by TEMPO is detected, it provides strong evidence for a radical pathway. For example, in a nickel-catalyzed alkylation with alkyl iodides, the addition of one equivalent of TEMPO completely inhibited product formation, confirming the involvement of radicals. nih.gov

Radical Clock Studies: These experiments utilize a reactant that is designed to undergo a characteristic and rapid unimolecular rearrangement if it exists as a radical intermediate. The rate of this rearrangement is known, acting as a "clock." illinois.edu If the rearranged product is observed, it confirms the presence of the radical intermediate. For example, the use of cyclopropylmethyl iodide as a substrate in a radical reaction resulted in a ring-opened product, which is a hallmark of a cyclopropylcarbinyl radical intermediate. nih.gov Conversely, a reaction of 1-iodohex-5-ene, an analog of this compound, led to a 5-exo-trig ring-closure product, another definitive indicator of a radical-mediated cyclization pathway. nih.gov

| Mechanistic Probe | Substrate Used | Observation | Conclusion | Reference |

| Radical Trapping | Alkyl Iodide + TEMPO | Reaction inhibited | Radical pathway is involved | nih.gov |

| Radical Clock | Cyclopropylmethyliodide | Ring-opened product formed | Radical intermediate generated | nih.gov |

| Radical Clock | 1-Iodohex-5-ene | Ring-closed product formed | Radical cyclization occurred | nih.gov |

This interactive table summarizes the outcomes of mechanistic studies used to probe radical pathways in reactions analogous to those of this compound.

Initiation and Propagation Mechanisms of Radical Reactions

Electrophilic Functionalization of the Hexene Moiety in this compound Derivatives

While this compound is most commonly used as an electrophile at the C1 position, the alkene moiety within its structure can also act as a nucleophile, reacting with various electrophiles in addition reactions. smolecule.comsmolecule.com The reactivity of the double bond is influenced by the electron-donating or withdrawing nature of substituents on the hexene backbone. msu.edu

Typical electrophilic addition reactions that the double bond in this compound derivatives can undergo include hydrohalogenation and halogenation. For instance, reaction with hydrogen halides (HX) or halogens (X₂) can lead to the formation of di- or tri-halogenated hexane (B92381) derivatives, respectively. smolecule.comsmolecule.com The regioselectivity of these additions is governed by the stability of the resulting carbocation intermediate, following Markovnikov's rule, where the electrophile adds to the carbon atom of the double bond that results in the more stable carbocation. msu.edu

In more complex systems, the electrophilic functionalization of a double bond can be a key step in the synthesis of intricate molecular frameworks. For example, methods have been developed for the O-functionalization of carbohydrate derivatives, which contain multiple hydroxyl groups and alkene moieties, using electrophilic reagents like diaryliodonium salts. d-nb.info While not a direct example involving this compound, this illustrates the principle of activating a C=C or C-O bond towards reaction with an external electrophile under specific, often metal-free, conditions. d-nb.info

Iodosulfonylation Reactions

Iodosulfonylation of alkynes is a prominent method for the stereoselective synthesis of (E)-β-iodovinyl sulfones. This reaction involves the simultaneous addition of an iodine atom and a sulfonyl group across the triple bond. For terminal alkynes like 1-hexyne (B1330390), this process yields highly functionalized alkenes with excellent control over stereochemistry.

A variety of methods have been developed to achieve this transformation, often involving a radical mechanism. The reaction is typically initiated by the generation of a sulfonyl radical from a suitable precursor, such as a sodium sulfinate or a sulfonyl hydrazide. This radical then adds to the alkyne, followed by trapping of the resulting vinyl radical with an iodine source.

Several studies have highlighted the conditions for the iodosulfonylation of 1-hexyne and other aliphatic alkynes. While many protocols are optimized for aromatic alkynes, conditions have been adapted for aliphatic substrates, although sometimes with lower yields. For instance, a method employing cerium(IV) ammonium (B1175870) nitrate (B79036) (CAN) in conjunction with aryl sulfinates and sodium iodide allows for the iodosulfonylation of alkynes. organic-chemistry.org Another approach uses N-iodosuccinimide (NIS) as both an iodine source and a trigger for the reaction with sodium sulfinates. semanticscholar.org Electrochemical methods have also been successfully employed, offering a green alternative by avoiding chemical oxidants. rsc.org In one such case, the iodosulfonylation of 1-hexyne using aryl sulfonyl hydrazines and sodium iodide proceeded, albeit with lower reactivity compared to its aromatic counterparts. rsc.org

Research has shown that aliphatic alkynes like 1-hexyne can be challenging substrates in some iodosulfonylation reactions. For example, in a catalyst-free reaction between alkynes, sulfinic acids, and molecular iodine, 1-hexyne gave only a 12% yield of the desired (E)-β-iodovinyl sulfone under conditions that were high-yielding for aromatic alkynes. nih.govscispace.com Similarly, a protocol using benzoyl peroxide (BPO) to initiate the reaction between 1-hexyne and tosyl hydrazine (B178648) did not yield the target product. rsc.org However, other systems, such as those using water as a solvent or employing photoinitiation, have been developed to improve efficiency and environmental compatibility. rsc.orgnih.govrsc.orgresearchgate.net

Table 1: Selected Iodosulfonylation Reactions of 1-Hexyne and Related Alkynes

| Alkyne | Sulfonyl Source | Iodine Source | Catalyst/Promoter/Conditions | Product | Yield | Reference |

| 1-Hexyne | Sodium p-toluenesulfinate | I₂ | Ce(IV) ammonium nitrate (CAN), CH₃CN, rt | (E)-1-(p-tolylsulfonyl)-2-iodohex-1-ene | 82% | organic-chemistry.org |

| 1-Heptyne | Arylsulfonyl hydrazide | I₂ | TBHP, DCE/H₂O, 80 °C | (E)-1-(Arylsulfonyl)-2-iodohept-1-ene | 65% | nih.gov |

| 1-Hexyne | Arylsulfonyl hydrazine | NaI | Undivided electrochemical cell | (E)-1-(Arylsulfonyl)-2-iodohex-1-ene | Low Yield | rsc.org |

| 1-Hexyne | Sulfinic acid | I₂ | No catalyst, CH₃CN, 80 °C | (E)-1-Sulfonyl-2-iodohex-1-ene | 12% | nih.govscispace.com |

| 1-Hexyne | Sodium sulfinate | I₂ | DTBP, 120 °C | (E)-1-Sulfonyl-2-iodohex-1-ene | 48-74% | rsc.org |

Note: The table is interactive. Users can sort columns to compare different reaction conditions.

The general mechanism for these reactions involves the formation of a sulfonyl radical, its addition to the less substituted carbon of the alkyne to form a vinyl radical, which is then trapped by an iodine atom or radical to give the final (E)-β-iodovinyl sulfone product. rsc.org

Hydrocyanation and Related Additions

The carbon-carbon double bond in β-iodovinyl sulfones is electron-deficient due to the electron-withdrawing nature of the sulfonyl group, making it susceptible to attack by nucleophiles. While direct hydrocyanation (the formal addition of H-CN) across the double bond of these substrates is not extensively documented in the reviewed literature, related nucleophilic addition reactions involving the cyanide ion have been explored.

One significant reaction is the cyanide-mediated displacement of the sulfonyl group from vinyl sulfones. In this process, the cyanide ion acts as a nucleophile in an addition-elimination sequence. The reaction is initiated by the conjugate addition of cyanide to the β-carbon of the vinyl sulfone. This is followed by the elimination of the sulfinate anion, resulting in the formation of acrylonitrile (B1666552) as a byproduct and a nucleophilic sulfinate salt in situ. This generated sulfinate can then be trapped by an electrophile, such as an alkyl halide, to form a new sulfone. organic-chemistry.org

This reactivity demonstrates a powerful synthetic application of vinyl sulfones, where the sulfonyl moiety serves as a leaving group activated by a nucleophile. Although this is not a formal hydrocyanation of the alkene, it represents a key reactivity pathway involving the cyanide nucleophile. organic-chemistry.org

Table 2: Cyanide-Mediated Reaction of Vinyl Sulfones

| Vinyl Sulfone Substrate | Cyanide Source | Electrophile | Solvent | Product | Yield | Reference |

| Phenyl vinyl sulfone | KCN | Benzyl bromide | DCM | Benzyl phenyl sulfone | 99% | organic-chemistry.org |

| Phenyl vinyl sulfone | KCN | Iodomethane | DCM | Methyl phenyl sulfone | 98% | organic-chemistry.org |

| Phenyl vinyl sulfone | KCN | Allyl bromide | DCM | Allyl phenyl sulfone | 97% | organic-chemistry.org |

Note: This table illustrates the general reactivity of vinyl sulfones with cyanide, which would be applicable to the sulfone moiety in iodo-hexene derivatives.

This transformation provides an alternative to traditional methods for preparing sulfones, avoiding the often problematic handling of sulfinate salts. The reaction proceeds under mild, odorless conditions with high efficiency. organic-chemistry.org The (β-iodovinyl)sulfone structure can also undergo nucleophilic substitution of the iodine atom, for example with amines or thiols, showcasing the versatile reactivity of these building blocks. mdpi.com

Strategic Applications of 1 Iodohex 2 Ene in Complex Molecular Architecture

1-Iodohex-2-ene (B6265855) as a Key Intermediate in Natural Product Total Synthesis

The structural complexity and biological activity of natural products present significant challenges to synthetic chemists. The incorporation of 1-iodo-2-hexene into synthetic routes has proven to be a powerful strategy for overcoming some of these hurdles, enabling the efficient and stereocontrolled construction of intricate molecular frameworks.

Enantioselective Total Synthesis of Nigricanoside A and Analogues

Nigricanoside A, a glycolipid natural product isolated from the green alga Avrainvillea nigricans, has garnered attention due to the potent cytotoxicity of its dimethyl ester derivative against human cancer cell lines. rsc.orgnih.gov However, its scarcity has necessitated total synthesis to confirm its structure and enable further biological investigation. rsc.orgrsc.org

In the enantioselective total synthesis of Nigricanoside A, (Z)-1-iodo-2-hexene played a pivotal role in constructing the complex fatty acid portion of the molecule. rsc.orgresearchgate.net Specifically, it was used in an alkylation reaction to introduce a key aliphatic tail. rsc.org The reaction involved the treatment of a chiral auxiliary-appended intermediate with (Z)-1-iodo-2-hexene in the presence of sodium hexamethyldisilazide (NaHMDS) as a base. rsc.orgresearchgate.net This crucial step proceeded with high diastereoselectivity (d.r. > 20:1), effectively setting the stereochemistry at the C10 position of the fatty acid backbone. rsc.orgrsc.orgresearchgate.net The successful application of this methodology highlights the utility of 1-iodo-2-hexene in complex fragment couplings for natural product synthesis.

| Reactant 1 | Reactant 2 | Reagents and Conditions | Product | Yield | Diastereomeric Ratio (d.r.) | Reference |

| Evans chiral auxiliary appended intermediate | (Z)-1-Iodohex-2-ene | NaHMDS, THF, -78 °C | Alkylated fatty acid precursor | 79% | > 20:1 | rsc.orgresearchgate.net |

Assembly of Stereochemically Defined Polyketide Fragments

Polyketides are a large and structurally diverse class of natural products with a wide range of biological activities. nih.gov The stereocontrolled synthesis of polyketide fragments is a central theme in modern organic synthesis. While direct evidence of 1-iodo-2-hexene in a broad polyketide library synthesis is not explicitly detailed in the provided context, its successful application in the synthesis of the polyketide-like structure of Nigricanoside A demonstrates its potential in this area. rsc.orgnih.gov The principles of using vinyl iodides like 1-iodo-2-hexene in coupling reactions are fundamental to the assembly of complex carbon chains with defined stereochemistry, a hallmark of polyketide synthesis. nih.gov The ability to introduce a six-carbon fragment with a specific double bond geometry and a reactive handle for further transformations makes it a valuable tool for the construction of stereochemically defined polyketide fragments.

Synthesis of Functionalized Organic Building Blocks

Beyond its application in total synthesis, 1-iodo-2-hexene serves as a versatile starting material for the preparation of various functionalized organic building blocks. These building blocks, in turn, can be utilized in a multitude of synthetic endeavors.

Access to Conjugated Dienes

Conjugated dienes are important structural motifs found in many natural products and are valuable intermediates in organic synthesis, particularly in Diels-Alder reactions. libretexts.org this compound can be effectively utilized in cross-coupling reactions to generate conjugated dienes. For instance, palladium-catalyzed cross-coupling reactions, such as the Stille or Suzuki coupling, can be employed to couple 1-iodo-2-hexene with various organometallic reagents. mdpi.com

A representative example involves the palladium-catalyzed cross-coupling of (E)-1-iodohex-1-ene with an organotin reagent, which proceeds with retention of the double bond stereochemistry to afford the corresponding conjugated diene. mdpi.com This method provides a reliable route to stereodefined dienes. Homocoupling reactions of vinyl iodides, including derivatives of 1-iodo-2-hexene, can also lead to the formation of symmetrical conjugated dienes. uniovi.es For example, the nickel-catalyzed homocoupling of (Z)-β-iodoenol esters, which can be derived from precursors related to 1-iodo-2-hexene, stereoselectively produces (Z,Z)-buta-1,3-diene-1,4-diyl diesters. uniovi.es

| Reaction Type | Reactants | Catalyst/Reagents | Product Type | Reference |

| Stille Coupling | (E)-1-Iodohex-1-ene, Organostannane | Palladium catalyst | Conjugated Diene | mdpi.com |

| Nickel-Catalyzed Homocoupling | (Z)-β-Iodoenol Esters | [NiCl2(PPh3)2], NaI, Zn | (Z,Z)-Buta-1,3-diene-1,4-diyl Diesters | uniovi.es |

Construction of Substituted Heterocycles (e.g., nitrogen-containing, cyclic ethers)

Heterocyclic compounds are ubiquitous in pharmaceuticals and agrochemicals. kit.edubeilstein-journals.org this compound can serve as a precursor for the synthesis of various substituted heterocycles.

Nitrogen-Containing Heterocycles: The synthesis of nitrogen-containing heterocycles can be achieved through various strategies involving intermediates derived from or analogous to 1-iodo-2-hexene. rsc.orgscholaris.camdpi.com For example, cascade reactions of 1,n-enynes, which can be constructed using fragments related to 1-iodo-2-hexene, can lead to the formation of piperidine (B6355638) and pyrrolidine (B122466) derivatives. rsc.org The carbon-iodine bond in the resulting products offers a handle for further functionalization.

Cyclic Ethers: The synthesis of cyclic ethers can be accomplished through intramolecular cyclization of hydroxy-alkenes. google.comyoutube.comorganic-chemistry.org While a direct synthesis starting from 1-iodo-2-hexene is not explicitly described, its derivatives can be envisioned as substrates for such transformations. For instance, conversion of 1-iodo-2-hexene to a corresponding hydroxy-alkene would create a precursor amenable to intramolecular hydroalkoxylation or Williamson ether synthesis to form substituted tetrahydrofurans or tetrahydropyrans. youtube.comorganic-chemistry.org The synthesis of aryltetralin cyclic ethers, a class of lignans, has been achieved from precursors that could potentially be synthesized using 1-iodo-2-hexene derivatives in coupling reactions. nih.gov

Preparation of Enantioenriched Chiral Scaffolds

The development of methods for the synthesis of enantioenriched chiral scaffolds is of paramount importance for the preparation of chiral drugs and materials. This compound and its derivatives have been employed in asymmetric reactions to generate such scaffolds.

The enantioselective synthesis of dienyl diols has been achieved through a base-induced sulfoxide-sulfenate rearrangement of a chiral sulfinyl diene, which was prepared via a Stille coupling reaction involving (S,Z)-1-((1-iodohex-1-en-1-yl)sulfinyl)-4-methylbenzene. nih.gov This demonstrates the utility of chiral derivatives of 1-iodo-2-hexene in transferring chirality to create enantioenriched products. Furthermore, the preparation of optically enriched secondary alkylmagnesium reagents and their subsequent reactions represent a powerful tool for creating chiral centers. uni-muenchen.de While not directly starting from 1-iodo-2-hexene, the principles of these stereoretentive preparations could be applied to its derivatives.

Computational Chemistry Approaches for 1 Iodohex 2 Ene Systems

Density Functional Theory (DFT) Calculations for Reaction Pathway Elucidation

Density Functional Theory (DFT) stands at the forefront of computational methods used to investigate the reaction pathways of organic molecules like 1-Iodohex-2-ene (B6265855). DFT offers a favorable balance between computational cost and accuracy, making it suitable for studying the relatively large systems involved in organometallic catalysis, which are common for vinyl iodides. By calculating the electron density of a system, DFT can determine its energy and geometric structure. This capability allows for the comprehensive mapping of potential energy surfaces for reactions involving this compound, such as palladium-catalyzed cross-coupling, hydrofunctionalization, or cyclization reactions. The elucidation of these pathways involves identifying all relevant stationary points, including reactants, intermediates, transition states, and products, thereby providing a complete mechanistic picture from a theoretical standpoint.

A cornerstone of mechanistic investigation using DFT is the location and characterization of transition states (TS). A transition state represents the maximum energy point along a reaction coordinate and is characterized computationally by having a single imaginary vibrational frequency. The geometry of the TS reveals the specific atomic arrangements required for the transformation to occur, while its energy relative to the reactants determines the activation energy barrier (ΔE‡ or ΔG‡).

The table below presents a hypothetical energy profile for a Pd-catalyzed cross-coupling reaction involving (E)-1-Iodohex-2-ene, demonstrating how DFT quantifies the energetics of a catalytic cycle.

| Species / Step | Description | Relative Gibbs Free Energy (ΔG, kcal/mol) |

|---|---|---|

| Reactant Complex | (E)-1-Iodohex-2-ene + Pd(0)L₂ Catalyst | 0.0 |

| TSOA | Transition State for Oxidative Addition | +15.2 |

| Intermediate 1 | Pd(II) Vinyl Complex | -5.8 |

| TSRE | Transition State for Reductive Elimination | +18.9 |

| Product Complex | Coupled Product + Pd(0)L₂ Catalyst | -25.4 |

Regioselectivity: In reactions such as hydroboration or hydrometalation across the double bond, addition can potentially occur at either the C2 or C3 position, leading to different constitutional isomers. DFT can resolve this by calculating the activation energy barriers for the transition states leading to each regioisomer. The pathway with the lower activation barrier is kinetically favored, and the predicted product ratio can be estimated from the difference in activation free energies (ΔΔG‡) using the Boltzmann distribution.

Stereoselectivity: this compound can exist as E and Z isomers. DFT can predict which starting isomer is more stable and how the stereochemistry is retained or inverted during a reaction. For example, in stereospecific cross-coupling reactions, it is crucial that the geometry of the double bond is preserved. By comparing the energy profiles for pathways starting from the E and Z isomers, DFT can confirm whether the reaction proceeds with retention of configuration, which is often observed in Pd-catalyzed couplings of vinyl halides.

The following table illustrates how DFT can be used to predict the outcome of a hypothetical regioselective addition reaction to (E)-1-Iodohex-2-ene.

| Reaction Pathway | Resulting Product | Calculated Activation Barrier (ΔG‡, kcal/mol) | Predicted Product Ratio (at 298 K) |

|---|---|---|---|

| Pathway A | 2-Substituted Product | 21.5 | ~98% |

| Pathway B | 3-Substituted Product | 23.8 | ~2% |

Transition State Analysis and Energy Profiles

Quantum Chemical Modeling of Electronic Structure and Reactivity

Quantum chemical calculations provide fundamental insights into the intrinsic electronic properties of this compound, which dictate its reactivity. Methods like DFT and Hartree-Fock (HF) can be used to compute a range of electronic descriptors.

Molecular Orbitals: The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical. The HOMO energy relates to the molecule's ability to act as a nucleophile or electron donor, while the LUMO energy relates to its ability to act as an electrophile or electron acceptor. The HOMO-LUMO energy gap is an indicator of kinetic stability and electronic excitability. For this compound, the HOMO is typically a π-orbital associated with the C=C double bond, while the LUMO is often the σ* antibonding orbital of the C-I bond, making this site susceptible to nucleophilic attack or oxidative addition.

Electrostatic Potential (ESP) Maps: ESP maps visualize the charge distribution across a molecule. They highlight electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue) regions. In this compound, the region around the iodine atom and the π-cloud of the alkene would be electron-rich, indicating sites for electrophilic attack, while the carbon atom bonded to the iodine (C1) would be relatively electron-poor and thus an electrophilic center.

Atomic Charges: Natural Bond Orbital (NBO) or Mulliken population analysis assigns partial charges to each atom. These charges quantify the polarization of bonds, such as the C-I bond, providing a numerical basis for predicting sites of nucleophilic or electrophilic attack.

| Electronic Property | Calculated Value | Interpretation |

|---|---|---|

| HOMO Energy | -6.85 eV | Indicates moderate electron-donating ability (nucleophilicity of the π-system). |

| LUMO Energy | -0.52 eV | Indicates the C-I σ* orbital is relatively low in energy, facilitating oxidative addition. |

| HOMO-LUMO Gap | 6.33 eV | Suggests high kinetic stability in the absence of a suitable reaction partner. |

| NBO Charge on C1 | +0.15 | Confirms the electrophilic character of the carbon atom bonded to iodine. |

| NBO Charge on I | -0.12 | Shows polarization of the C-I bond, with negative charge on the iodine atom. |

In Silico Design of Novel Transformations Involving this compound

One of the most exciting applications of computational chemistry is its predictive power in the in silico design of new reactions. Instead of relying solely on trial-and-error experimentation, researchers can use computational models to screen for promising new transformations involving this compound before committing to laboratory work. This approach accelerates discovery and minimizes resource expenditure.

The process typically follows a systematic workflow:

Hypothesis Generation: A novel reaction is proposed. For example, a photoredox-catalyzed C-H functionalization using this compound as a radical precursor, or a nickel-catalyzed reductive coupling with an unconventional partner.

Mechanistic Modeling: DFT is employed to map out the entire proposed catalytic cycle or reaction pathway. This includes identifying all intermediates and transition states.

Iterative Optimization: If a pathway is unviable, the model can be systematically modified. For instance, the electronic and steric properties of the catalyst's ligand can be altered in silico, the solvent can be changed, or a different base or additive can be included in the model. The calculations are then repeated to see if these changes lead to a more favorable energy profile.

Experimental Validation: Once a computationally promising reaction is identified, with a predicted high yield and selectivity, it becomes a prime candidate for experimental investigation. This synergy between theory and experiment allows for a more rational and efficient approach to synthetic methodology development.

Through this in silico design loop, computational chemistry serves not just as an explanatory tool but as a creative engine for discovering new ways to utilize valuable building blocks like this compound in organic synthesis.

Emerging Frontiers and Future Perspectives in 1 Iodohex 2 Ene Research

Catalytic Innovations for Sustainable 1-Iodohex-2-ene (B6265855) Transformations

The development of novel catalytic systems is paramount for enhancing the synthetic utility of this compound, with a strong emphasis on sustainability, efficiency, and selectivity. The carbon-iodine bond in this compound is particularly amenable to a variety of transition-metal-catalyzed cross-coupling reactions, which allow for the formation of new carbon-carbon and carbon-heteroatom bonds.

Recent research has demonstrated the efficacy of palladium and copper catalysts in transformations involving iodo-alkene systems. For instance, palladium-catalyzed cross-coupling reactions, such as the Negishi coupling, have been successfully applied to isomers like (E)-1-iodohexene. In a notable example, the reaction between secondary diorganozinc reagents and (E)-1-iodohexene was efficiently catalyzed by a palladium complex, showcasing a method for creating sterically hindered C(sp²)-C(sp³) bonds. rug.nl Similarly, copper-catalyzed systems have been employed for the synthesis of fused nitrogen heterocycles. The coupling of a lactam to 2-iodohex-1-ene, followed by an aldol (B89426) condensation, yields tricyclic quinolone structures, demonstrating a powerful cascade reaction strategy. scholaris.ca

Innovations are trending towards the use of more sustainable practices. This includes the development of catalyst systems that operate under milder conditions, in greener solvents like water, and with lower catalyst loadings to minimize metal waste. Ultrasound-assisted synthesis has emerged as a green chemistry approach for reactions like the iodosulfonylation of alkynes, suggesting potential for similar energy-efficient transformations involving this compound. thieme-connect.com

Table 1: Examples of Catalytic Transformations of Iodohexene Isomers

| Reactant | Coupling Partner | Catalyst System | Product Type | Yield | Reference |

|---|---|---|---|---|---|

| (E)-1-Iodohexene | Secondary Diorganozinc | Pd₂(dba)₃-Qphos | Alkylated Arene | High | rug.nl |

| 2-Iodohex-1-ene | Lactam (ortho-acetyl aryl) | CuI / N,N'-dimethylethylenediamine | Tricyclic Quinolone | 70% | scholaris.ca |

Integration into Flow Chemistry and Automated Synthesis Platforms

The modernization of chemical synthesis increasingly relies on flow chemistry and automated platforms to improve reproducibility, safety, and throughput while reducing human error. These technologies are particularly well-suited for handling reactive intermediates and optimizing reaction conditions in real-time.

While specific, published examples of integrating this compound into these systems are still emerging, the general principles are well-established for related chemistries. Automated synthesis platforms, such as those offered by Synple Chem and Chemspeed Technologies, utilize pre-packaged reagent cartridges and robotic liquid handlers to perform multi-step syntheses, including common cross-coupling reactions like Suzuki and Sonogashira couplings, for which vinyl iodides are excellent substrates. synplechem.comchemspeed.com The development of a generalized [¹⁸F]AlF radiolabeling procedure on automated platforms like GE TRACERlab and Trasis AllInOne highlights the potential for translating complex chemistries, including those involving halogenated compounds, into automated, high-yield processes. rsc.org

Flow chemistry, with its superior heat and mass transfer, offers a safer way to perform reactions involving potentially unstable reagents or exothermic processes. Continuous flow reactors could enable the large-scale synthesis of this compound derivatives with enhanced control over reaction parameters, leading to higher purity and yield. smolecule.com The integration of such platforms is a promising future direction for the industrial application of this compound chemistry.

Advanced Mechanistic Insights through Combined Experimental and Computational Studies

A deep understanding of reaction mechanisms is crucial for optimizing existing transformations and designing new ones. For reactions involving this compound, researchers are increasingly combining experimental techniques with computational modeling to elucidate complex reaction pathways.

Experimental studies often involve radical clock or trapping experiments to determine the nature of reaction intermediates. For example, in a nickel-catalyzed alkylation reaction, the use of 1-iodohex-5-ene (an isomer of this compound) as a substrate led to a cyclized product, providing strong evidence for the generation of an alkyl radical intermediate during the reaction. nih.gov Similarly, trapping experiments with TEMPO have been used to confirm single-electron transfer (SET) processes in cobalt-catalyzed reactions. researchgate.net

Computational studies, often using Density Functional Theory (DFT), complement these experiments by modeling transition states and reaction energy profiles. Such studies can explain observed stereoselectivities and regioselectivities. For instance, in the rearrangement of 2-sulfinyl dienes, computational models accurately predicted the observed 98:2 stereoselectivity by calculating a 2.4 kcal/mol energy difference between competing transition states. nih.gov While specific computational studies on this compound are not widely published, the methodologies are robust. Applying these combined approaches to this compound transformations will undoubtedly uncover new reactivity and guide the development of more sophisticated catalytic systems. plos.org

Exploitation of this compound in Materials Science and Medicinal Chemistry Building Blocks

The unique reactivity of this compound makes it a valuable building block for synthesizing complex molecules with significant biological activity or novel material properties.

Medicinal Chemistry: A prominent example of its utility is in the total synthesis of Nigricanoside A, a marine natural product whose dimethyl ester displays potent low nanomolar cytotoxicity against human breast and colon cancer cell lines. rsc.orgrsc.org In a key step of the synthesis, (Z)-1-Iodohex-2-ene was used to alkylate a complex chiral intermediate. researchgate.netsemanticscholar.orgrsc.org This reaction successfully introduced the remaining aliphatic tail of the fatty acid portion of the natural product and critically set a key stereocenter with high diastereoselectivity (d.r. > 20:1). researchgate.netsemanticscholar.orgrsc.org The ability to use this compound to forge complex carbon-carbon bonds under stereocontrolled conditions underscores its importance for accessing biologically active molecules that are otherwise difficult to obtain. rsc.org

Materials Science: In materials science, the vinyl and iodide functionalities of this compound offer dual points for polymerization or functionalization. While direct polymerization of this compound is not yet a focus of major research, the principles of polymerizing functional monomers are well-established. For example, ring-opening metathesis polymerization (ROMP) has been used to create functional polyolefins from ester-functionalized cyclopentenes. rsc.org The vinyl iodide group in this compound could potentially be incorporated into polymers via similar metathesis reactions or used in post-polymerization modification, where the iodine atom serves as a handle for grafting other molecules onto a polymer backbone. Derivatives of this compound are also used in the synthesis of advanced materials, where its unique structural features contribute to creating materials with specialized properties. lookchem.com The development of aldehyde-functionalized polymers for industrial applications showcases how specific chemical groups can be leveraged to create high-performance materials. google.com

Table 2: Key Compounds Mentioned in the Article

| Compound Name | CAS Number | Molecular Formula | Application/Role |

|---|---|---|---|

| This compound | 115977-54-3 | C₆H₁₁I | Core subject of the article |

| (Z)-1-Iodohex-2-ene | N/A | C₆H₁₁I | Reagent in Nigricanoside A synthesis researchgate.netsemanticscholar.orgrsc.org |

| (E)-1-Iodohex-2-ene | N/A | C₆H₁₁I | Isomer of this compound chemsynthesis.com |

| 2-Iodohex-1-ene | 56931-98-3 | C₆H₁₁I | Reactant in quinolone synthesis scholaris.ca |

| 6-Iodohex-1-ene | 20297-56-3 | C₆H₁₁I | Substrate in mechanistic studies nih.govrsc.org |

| Nigricanoside A | N/A | C₅₁H₈₆O₂₁ | Cytotoxic natural product rsc.org |

| TEMPO | 2564-83-2 | C₉H₁₈NO | Radical trapping agent researchgate.net |

| (E)-1,2-diphenyl-1-iodohex-1-ene | N/A | C₁₈H₁₉I | Synthesized for potential BNCT applications researchgate.net |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-Iodohex-2-ene, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : Synthesis typically involves halogenation of hex-2-ene using iodine sources (e.g., HI or I₂ with oxidizing agents). Optimize conditions by testing variables:

- Catalysts : Use Lewis acids (e.g., BF₃) to enhance regioselectivity.

- Temperature : Lower temperatures (0–25°C) may reduce side reactions like polymerization.

- Solvent Polarity : Polar aprotic solvents (e.g., DCM) improve iodine incorporation .

- Yield Tracking : Tabulate yields under varying conditions (see example table below).

| Catalyst | Temp (°C) | Solvent | Yield (%) |

|---|---|---|---|

| BF₃ | 0 | DCM | 78 |

| None | 25 | THF | 45 |

Q. How can this compound be characterized spectroscopically to confirm its structure?

- Methodological Answer : Combine ¹H NMR (δ 5.8–6.2 ppm for vinyl protons, δ 2.0–2.5 ppm for adjacent CH₂ groups), ¹³C NMR (δ 90–100 ppm for C-I), and IR (C-I stretch ~500 cm⁻¹). Validate purity via GC-MS, ensuring no residual alkene or iodine byproducts .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- Ventilation : Use fume hoods due to volatile iodine release.

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and eye protection.

- Waste Disposal : Quench excess iodine with Na₂S₂O₃ before disposal .

Advanced Research Questions

Q. How does the stability of this compound vary under different storage conditions, and what decomposition pathways dominate?

- Methodological Answer :

- Stability Tests : Store samples in amber vials under inert gas (N₂/Ar) at –20°C, 4°C, and 25°C. Monitor decomposition via NMR/GC-MS weekly.

- Pathway Analysis : Identify major byproducts (e.g., hex-2-ene from β-elimination or iodohydrins from moisture exposure). Use kinetic modeling (Arrhenius equation) to predict shelf life .

Q. What mechanistic insights explain the regioselectivity of this compound in cross-coupling reactions (e.g., Suzuki-Miyaura)?

- Methodological Answer :

- Computational Studies : Perform DFT calculations to compare transition-state energies for coupling at C1 vs. C2.

- Experimental Validation : Synthesize regioisomers and compare catalytic efficiency (Pd/C, ligand effects).

- Data Interpretation : Higher reactivity at C1 may stem from steric hindrance or electronic effects (iodine’s +M effect) .

Q. How can contradictory literature data on the reactivity of this compound in nucleophilic substitutions be resolved?

- Methodological Answer :

- Controlled Replication : Repeat cited experiments with standardized conditions (solvent, temperature, concentration).

- Meta-Analysis : Compare substrate purity, catalyst loadings, and analytical methods across studies. Highlight discrepancies in byproduct profiles or kinetic data .

Q. What strategies improve the enantioselective synthesis of chiral derivatives from this compound?

- Methodological Answer :

- Chiral Catalysts : Test palladium complexes with BINAP ligands for asymmetric Heck reactions.

- Solvent Screening : Evaluate chiral solvents (e.g., (R)-limonene) for induction effects.

- Enantiomeric Excess (ee) : Measure via chiral HPLC or polarimetry, reporting ee values under varying conditions .

Methodological Best Practices

- Data Presentation : Include raw data in appendices and processed data (e.g., normalized yields, kinetic plots) in the main text .

- Research Question Refinement : Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate hypotheses .

- Conflict Resolution : Address contradictory data by replicating experiments and performing statistical validation (e.g., t-tests for significance) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.